![molecular formula C13H14ClN3 B1465514 2-chloro-N-(3-phenylpropyl)pyrimidin-4-amine CAS No. 1271072-37-7](/img/structure/B1465514.png)
2-chloro-N-(3-phenylpropyl)pyrimidin-4-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(3-phenylpropyl)pyrimidin-4-amine is characterized by a pyrimidine ring, which is a heterocyclic aromatic compound that contains two nitrogen atoms . The compound also contains a phenylpropyl group attached to the nitrogen atom of the pyrimidine ring.Physical And Chemical Properties Analysis
The molecular weight of 2-chloro-N-(3-phenylpropyl)pyrimidin-4-amine is 247.72 g/mol. Unfortunately, other specific physical and chemical properties of this compound are not available in the retrieved data.Scientific Research Applications
Pharmacological Applications
Pyrimidine derivatives, such as “2-chloro-N-(3-phenylpropyl)pyrimidin-4-amine”, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . These compounds exhibit a wide range of biological activities, including:
- Antimetabolite (antifolate)
- Anticancer
- Antibacterial
- Antiallergic
- Tyrosine kinase
- Antimicrobial
- Calcium channel antagonistic
- Anti-inflammatory
- Analgesic
- Antihypertensive
- Antileishmanial
- Antituberculostatic
- Anticonvulsant
- Diuretic and potassium-sparing
- Antiaggressive activities
Role in Drug Synthesis
“2-chloro-N-(3-phenylpropyl)pyrimidin-4-amine” can serve as an intermediate in the synthesis of various drugs . For instance, it can be used in the synthesis of 2,2-diphenyl-N-(3-phenylpropyl)acetamide .
Material Science Applications
Pyrimidine derivatives are also found in materials science applications . They can be found in mono-systems, fused or annulated in pharmaceutical, agrochemical, or materials .
Future Directions
The future directions for the study of 2-chloro-N-(3-phenylpropyl)pyrimidin-4-amine and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. For instance, the synthesis of related compounds could be optimized, and their chemical reactions could be studied in more detail. Additionally, the biological activities of these compounds could be investigated in various biological models to understand their mechanisms of action and potential therapeutic applications .
properties
IUPAC Name |
2-chloro-N-(3-phenylpropyl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-13-16-10-8-12(17-13)15-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEBTFWZNCCYPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-phenylpropyl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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